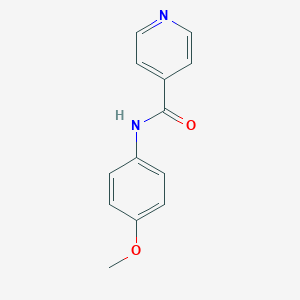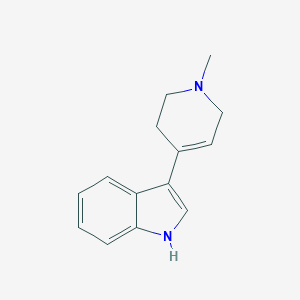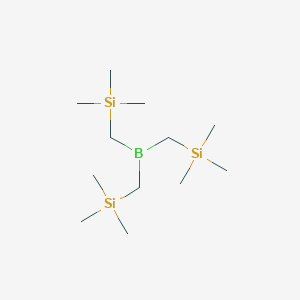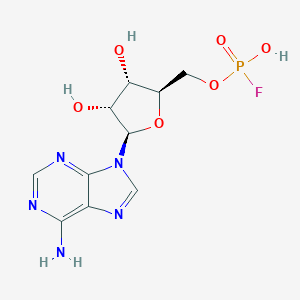
Adenosine monophosphofluoridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine monophosphofluoridate (AMF) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biochemical and physiological studies. AMF is a derivative of adenosine monophosphate (AMP) and is synthesized using a specific method.
Mecanismo De Acción
Adenosine monophosphofluoridate inhibits adenylate cyclase by binding to the catalytic site of the enzyme. The binding of Adenosine monophosphofluoridate to adenylate cyclase prevents the conversion of ATP to cAMP, leading to a decrease in cAMP levels. The decrease in cAMP levels can result in various physiological effects, including decreased heart rate, decreased blood pressure, and decreased platelet aggregation.
Efectos Bioquímicos Y Fisiológicos
Adenosine monophosphofluoridate has several biochemical and physiological effects, including inhibition of platelet aggregation, decreased heart rate, and decreased blood pressure. Adenosine monophosphofluoridate has also been shown to inhibit the release of histamine from mast cells, making it a potential therapeutic agent for the treatment of allergic reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using Adenosine monophosphofluoridate in lab experiments is its potency as an adenylate cyclase inhibitor. Adenosine monophosphofluoridate is a highly effective inhibitor of adenylate cyclase, making it an essential tool for studying cAMP-dependent signaling pathways. However, Adenosine monophosphofluoridate has some limitations, including its potential toxicity and its limited solubility in water.
Direcciones Futuras
There are several future directions for the use of Adenosine monophosphofluoridate in scientific research. One potential application is the development of new therapeutic agents for the treatment of allergic reactions. Adenosine monophosphofluoridate's ability to inhibit the release of histamine from mast cells makes it a potential candidate for the development of new anti-allergic drugs. Another potential application is the use of Adenosine monophosphofluoridate in the study of cAMP-dependent signaling pathways in various physiological systems, including the cardiovascular and nervous systems.
Conclusion:
In conclusion, Adenosine monophosphofluoridate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biochemical and physiological studies. Adenosine monophosphofluoridate's ability to inhibit adenylate cyclase makes it an essential tool for studying cAMP-dependent signaling pathways. Adenosine monophosphofluoridate has several biochemical and physiological effects, including inhibition of platelet aggregation, decreased heart rate, and decreased blood pressure. While Adenosine monophosphofluoridate has some limitations, its potential applications in scientific research are vast, making it a promising compound for future studies.
Métodos De Síntesis
Adenosine monophosphofluoridate can be synthesized using a method that involves the reaction between AMP and phosphorus oxychloride (POCl3) in the presence of fluoride ion. The reaction results in the substitution of the hydroxyl group of AMP with fluorine, leading to the formation of Adenosine monophosphofluoridate.
Aplicaciones Científicas De Investigación
Adenosine monophosphofluoridate has been widely used in scientific research for various applications. One of its primary uses is as a potent inhibitor of adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). Adenosine monophosphofluoridate's ability to inhibit adenylate cyclase makes it an essential tool for studying cAMP-dependent signaling pathways.
Propiedades
Número CAS |
19375-33-8 |
|---|---|
Nombre del producto |
Adenosine monophosphofluoridate |
Fórmula molecular |
C10H13FN5O6P |
Peso molecular |
349.21 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-fluorophosphinic acid |
InChI |
InChI=1S/C10H13FN5O6P/c11-23(19,20)21-1-4-6(17)7(18)10(22-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H,19,20)(H2,12,13,14)/t4-,6-,7-,10-/m1/s1 |
Clave InChI |
PZWOGYWWDIXJIB-KQYNXXCUSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)F)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)F)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)F)O)O)N |
Sinónimos |
adenosine monophosphofluoridate AMPF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



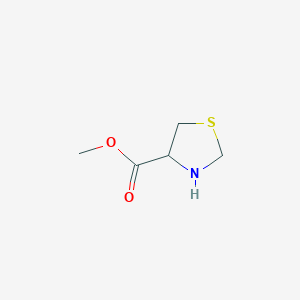
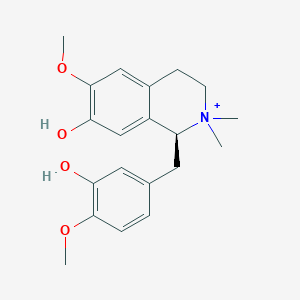
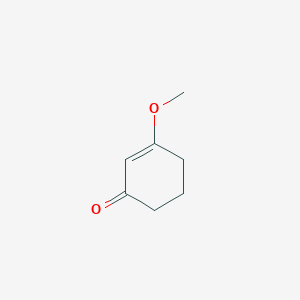
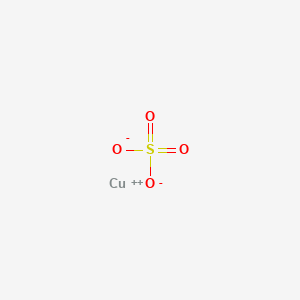
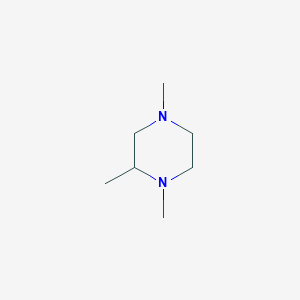
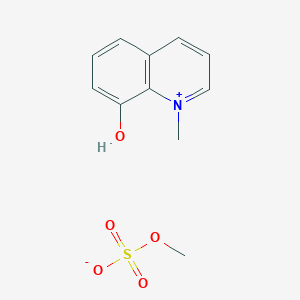
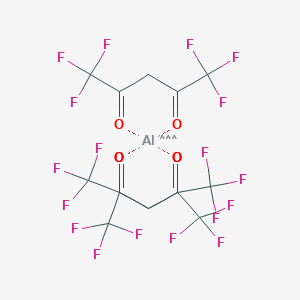
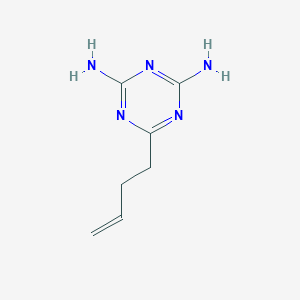
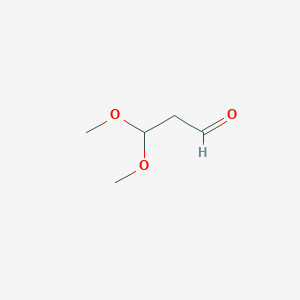
![Dibenzo[a,o]perylene](/img/structure/B92097.png)
